1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
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Overview
Description
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, featuring a phenyl group attached to the nitrogen atom of the tetrahydroquinoline ring system
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that this compound belongs to the class of organic compounds known as pyrroloquinolines, which consist of a pyrrole ring fused to a quinoline .
Result of Action
It’s possible that this compound could have various effects depending on its targets and the biochemical pathways it affects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2,3,4-tetrahydroquinoline using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions, leading to the formation of the tetrahydroquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the corresponding quinoline derivative.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in THF or catalytic hydrogenation with Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the amine group on the tetrahydroquinoline ring.
Quinoline: The parent compound without the tetrahydro and phenyl modifications.
1,2,3,4-Tetrahydroquinoline: Lacks the phenyl group.
Uniqueness
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is unique due to the presence of both a phenyl group and an amine group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIQRZNUOJQPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907712 |
Source
|
Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10257-98-4 |
Source
|
Record name | 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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